![molecular formula C12H20ClNO2S2 B13865724 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is a chemical compound with the molecular formula C12H20ClNO2S2 and a molecular weight of 309.88 g/mol . This compound is known for its reactivity with thiols, forming mixed disulfides . It is primarily used in proteomics research and other scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride typically involves the reaction of benzyl chloride with trimethylamine to form the quaternary ammonium salt. This intermediate is then reacted with methanethiosulfonate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: Can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Thiols: Reacts rapidly with thiols to form mixed disulfides.
Oxidizing Agents: Can be used to oxidize the compound under specific conditions.
Major Products Formed
Mixed Disulfides: Formed when reacting with thiols.
Applications De Recherche Scientifique
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of specialized chemicals and materials.
Mécanisme D'action
The primary mechanism of action for 4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride involves its reactivity with thiols. The compound forms mixed disulfides by reacting specifically and rapidly with thiol groups in proteins and other molecules . This reactivity is crucial for its applications in proteomics and other biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Methanethiosulfonate: Similar in structure but lacks the trimethylammonium group.
Methanethiosulfonate Ethylammonium Chloride: Contains an ethylammonium group instead of a trimethylammonium group.
Uniqueness
4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride is unique due to its specific reactivity with thiols and its quaternary ammonium structure, which enhances its solubility and reactivity in aqueous environments .
Propriétés
Formule moléculaire |
C12H20ClNO2S2 |
|---|---|
Poids moléculaire |
309.9 g/mol |
Nom IUPAC |
trimethyl-[[4-(methylsulfonylsulfanylmethyl)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C12H20NO2S2.ClH/c1-13(2,3)9-11-5-7-12(8-6-11)10-16-17(4,14)15;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
KFUBTBJFZYWRQZ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC1=CC=C(C=C1)CSS(=O)(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
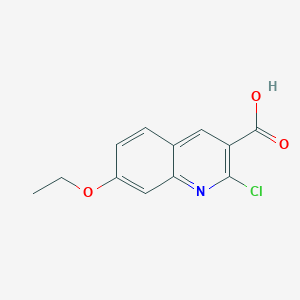
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
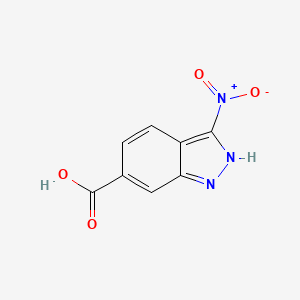

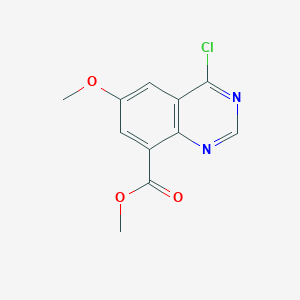
![5-Chloro-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13865693.png)
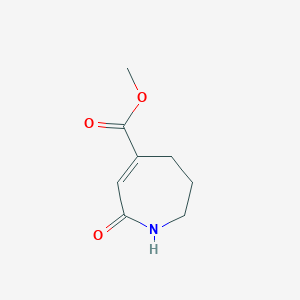
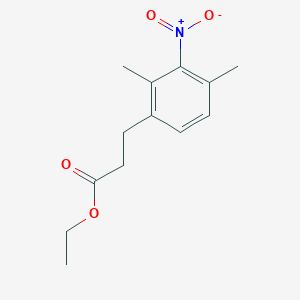
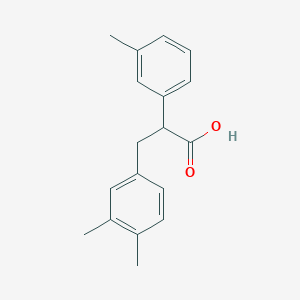
![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
![Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
